3-(5-Fluoro-2-methoxyphenyl)benzonitrile is a synthetic organic compound primarily investigated for its potential applications in pharmaceutical and medicinal chemistry. Notably, derivatives of this compound have demonstrated activity as tyrosine kinase inhibitors, particularly targeting vascular endothelial and platelet-derived growth factor receptors. []
While a specific synthesis route for 3-(5-Fluoro-2-methoxyphenyl)benzonitrile was not identified within the provided literature, the synthesis of similar substituted benzonitrile derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [] This reaction typically involves reacting a halogenated benzonitrile derivative with a boronic acid or ester counterpart in the presence of a palladium catalyst and a base. Further functional group transformations can be employed to achieve the desired final product.
While 3-(5-Fluoro-2-methoxyphenyl)benzonitrile itself was not reported to possess antiviral activity, certain substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinones, which share structural similarities with the compound , have demonstrated potential antiviral activity. [] These compounds warrant further investigation to explore their potential as antiviral agents.
Derivatives of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile, specifically those incorporating the indolin-2-one moiety, have exhibited promising anticancer activity. [] One notable example is SU11248 (5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide), a potent tyrosine kinase inhibitor currently undergoing Phase I clinical trials for cancer treatment. []
Research suggests that a structurally similar compound, 4-(4-([11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, may act as a potential radioligand for the GABA receptor in the brain. [] This finding highlights the potential for compounds structurally related to 3-(5-Fluoro-2-methoxyphenyl)benzonitrile to interact with neurotransmitter receptors, suggesting avenues for further exploration in neuroscience research.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: